molecular formula C13H22BN3O2 B14030653 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B14030653
M. Wt: 263.15 g/mol
InChI Key: JWRCPHDXYJIWEI-UHFFFAOYSA-N
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Description

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boron moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as part of drug delivery systems. The unique structure allows for interactions with biological targets that are not accessible with other compounds .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exerts its effects is largely dependent on its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in both chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine apart is its unique combination of a pyrazolo[1,5-A]pyrazine core with a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H22BN3O2

Molecular Weight

263.15 g/mol

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H22BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-17-7-6-16(5)9-11(10)17/h8H,6-7,9H2,1-5H3

InChI Key

JWRCPHDXYJIWEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCN3N=C2)C

Origin of Product

United States

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